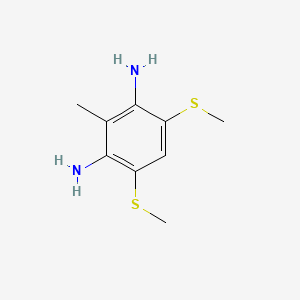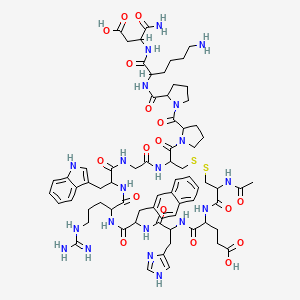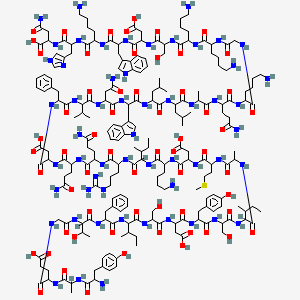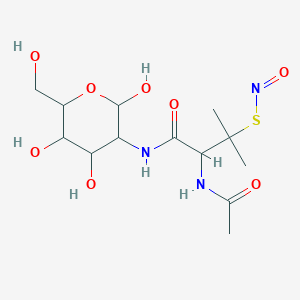
Glyco-snap-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glyco-snap-2 is a compound with the molecular formula C13H23N3O8S . It is a highly soluble nitric oxide donor and is relatively stable at a high pH (pH 8-9) . The compound consists of a S-nitroso-N-acetylpencilamine moiety, which acts as a NO-donor, and a sugar fragment, which provides the desired hydrophobicity .
Molecular Structure Analysis
The molecular weight of Glyco-snap-2 is 381.40 g/mol . Its IUPAC name is 2-acetamido-3-methyl-3-nitrososulfanyl-N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]butanamide . The InChI and Canonical SMILES strings provide more detailed structural information .Physical And Chemical Properties Analysis
Glyco-snap-2 has a molecular weight of 381.40 g/mol . It has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 10 . Its rotatable bond count is 6 . The exact mass and monoisotopic mass are 381.12058587 g/mol . The topological polar surface area is 203 Ų . It has a complexity of 506 .Aplicaciones Científicas De Investigación
Nitric Oxide Donor Properties : Glyco-2-SNAP is a type of nitric oxide donor. S-nitrosothiols (RSNO), including Glyco-2-SNAP, undergo decomposition in solution to release nitric oxide (NO). These compounds are valuable in researching the biological functions of nitric oxide and could be used pharmaceutically for diseases like hypertension and atherosclerosis where NO levels are subphysiological (Hou, Wang, Ramirez, & Wang, 1999).
Impact on Cancer Cell Proliferation : Glyco-2-SNAP has been found to inhibit the proliferation of breast cancer cell lines, MDA-MB-231 and MCF-7. This suggests its potential as a treatment option in breast cancer, possibly as an alternative to traditional therapies (Laudański, Dzięcioł, Anchim, & Wołczyński, 2001).
Advantages over Other NO Donors : Compared to other nitric oxide donors like S-nitroso-N-acetylpenicillamine (SNAP), Glyco-2-SNAP demonstrates superior aqueous solubility and stability, which can be advantageous in both research and therapeutic applications (Ramirez, Yu, Li, Braunschweiger, & Wang, 1996).
Cytotoxicity Studies : Research on the cytotoxicities of Glyco-2-SNAP and other glyco-SNAPs has shown that these compounds can be more cytotoxic than SNAP, especially towards certain human carcinoma cell lines. This indicates their potential for use in cancer treatment and research into cellular responses to NO donors (Babich & Zuckerbraun, 2001).
Propiedades
IUPAC Name |
2-acetamido-3-methyl-3-nitrososulfanyl-N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O8S/c1-5(18)14-10(13(2,3)25-16-23)11(21)15-7-9(20)8(19)6(4-17)24-12(7)22/h6-10,12,17,19-20,22H,4H2,1-3H3,(H,14,18)(H,15,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJKBQQBYUJGPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)NC1C(C(C(OC1O)CO)O)O)C(C)(C)SN=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glyco-snap-2 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

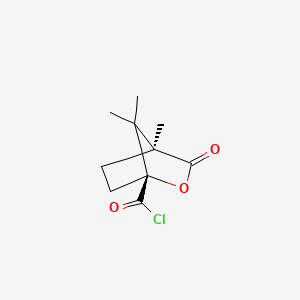
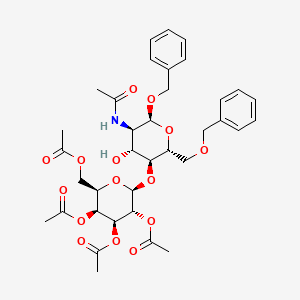
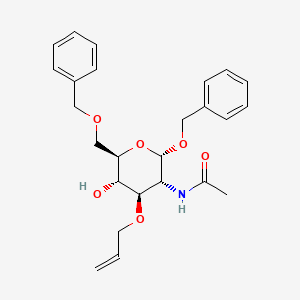
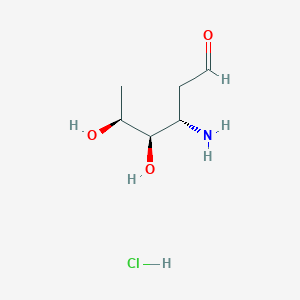
![Methyl 2-Acetamido-2-deoxy-O-[ss-D-(2,3,4,6-tetraacetyl) galactopyranosyl]-alpha-D-glucopyranoside](/img/structure/B1139742.png)
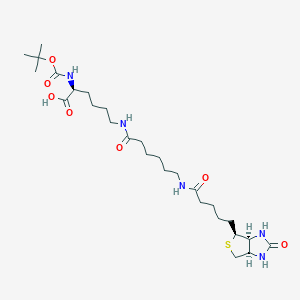
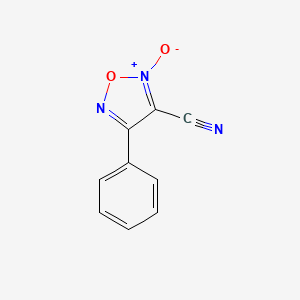
![4-[(4R)-4-[(5S,7R,10S,12S,13R,14S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentoxy]-4-oxobutanoic acid](/img/structure/B1139746.png)
